molecular formula C16H18N2O2 B5699216 N-methyl-N-[(3-nitrophenyl)methyl]-2-phenylethanamine

N-methyl-N-[(3-nitrophenyl)methyl]-2-phenylethanamine

Cat. No.: B5699216
M. Wt: 270.33 g/mol
InChI Key: XQPNEVQVPHJIST-UHFFFAOYSA-N
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Description

N-methyl-N-[(3-nitrophenyl)methyl]-2-phenylethanamine: is an organic compound with the molecular formula C15H16N2O2 It is a derivative of phenylethanamine, where the nitrogen atom is substituted with a methyl group and a 3-nitrophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-[(3-nitrophenyl)methyl]-2-phenylethanamine typically involves the following steps:

    Nitration: The starting material, 3-nitrotoluene, undergoes nitration to introduce the nitro group at the meta position.

    Reductive Amination: The nitro compound is then subjected to reductive amination with N-methyl-2-phenylethanamine. This step involves the reduction of the nitro group to an amine, followed by the formation of the desired product through a condensation reaction.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) for the reduction step.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of N-oxide derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.

    Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), and halogenating agents (e.g., bromine).

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential to form various derivatives.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.

Industry:

  • Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of N-methyl-N-[(3-nitrophenyl)methyl]-2-phenylethanamine involves its interaction with biological targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as a ligand, binding to specific receptors and modulating their activity.

Comparison with Similar Compounds

  • N-methyl-N-[(4-nitrophenyl)methyl]-2-phenylethanamine
  • N-methyl-N-[(2-nitrophenyl)methyl]-2-phenylethanamine
  • N-methyl-N-[(3-nitrophenyl)ethyl]-2-phenylethanamine

Uniqueness: N-methyl-N-[(3-nitrophenyl)methyl]-2-phenylethanamine is unique due to the position of the nitro group on the aromatic ring, which influences its reactivity and biological activity. The meta position of the nitro group can lead to different electronic and steric effects compared to the ortho and para positions, resulting in distinct chemical and biological properties.

Properties

IUPAC Name

N-methyl-N-[(3-nitrophenyl)methyl]-2-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-17(11-10-14-6-3-2-4-7-14)13-15-8-5-9-16(12-15)18(19)20/h2-9,12H,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQPNEVQVPHJIST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=C1)CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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